molecular formula C18H10F6N4 B2671814 9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338962-35-9

9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Cat. No.: B2671814
CAS No.: 338962-35-9
M. Wt: 396.296
InChI Key: RDSQDZNOZSOLNE-UHFFFAOYSA-N
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Description

9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a chemical compound for research use. It features a [1,2,4]triazolo[4,3-a][1,8]naphthyridine core structure, a scaffold recognized in medicinal chemistry for its diverse biological potential. Scientific literature indicates that closely related analogues within the [1,2,4]triazolo[4,3-a][1,8]naphthyridine class have been investigated as potent anti-inflammatory and analgesic agents in preclinical models . Furthermore, the 1,2,4-triazole ring is a privileged structure in drug discovery, known for contributing to significant antibacterial properties and is found in a range of therapeutic agents . The specific substitution pattern on this core structure suggests it may be of value for researchers exploring new pharmacological tools, particularly in the areas of inflammation and microbiology. This product is strictly For Research Use Only.

Properties

IUPAC Name

9-(4-methylphenyl)-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F6N4/c1-9-2-4-10(5-3-9)15-27-26-14-7-6-11-12(17(19,20)21)8-13(18(22,23)24)25-16(11)28(14)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSQDZNOZSOLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(4-Methylphenyl)-1,8-naphthyridin-2-ylhydrazone.

    Cyclization Reaction: The hydrazone undergoes cyclization in the presence of copper(II) acetate (Cu(OAc)2) under microwave irradiation. This step is crucial for forming the triazolo-naphthyridine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Using large reactors for batch-wise synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the triazole ring or the naphthyridine core, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Reduced triazole or naphthyridine derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

    Material Science: Used in the development of advanced materials with specific electronic or optical properties.

Biology and Medicine:

Industry:

    Pharmaceuticals: Used in the synthesis of drugs with improved efficacy and reduced side effects.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Enzyme Inhibition: Inhibits enzymes such as kinases, which are crucial for cell signaling and proliferation.

    DNA Interaction: Binds to DNA, interfering with replication and transcription processes.

    Receptor Modulation: Modulates receptor activity, affecting cellular responses and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine
  • Structural Difference : The phenyl group at position 9 is substituted with 2,5-difluoro instead of 4-methyl.
  • Impact : Fluorine atoms increase electronegativity and may enhance binding to hydrophobic pockets in enzymes or receptors. However, the reduced steric bulk compared to the methyl group could lower selectivity .
  • Molecular Weight : 418.25 g/mol (vs. ~403–410 g/mol for the target compound) .
9-(4-Methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
  • Structural Difference : A methoxy group replaces the methyl group at position 9, and an additional phenyl group is present at position 5.
  • Impact: The methoxy group improves solubility due to its polar nature but may reduce membrane permeability.
  • Physicochemical Properties :
    • Density: 1.28 g/cm³
    • pKa: 2.26 (predicted)
    • Molecular Weight: 352.39 g/mol .

Heterocyclic Core Modifications

8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
  • Structural Difference : The triazole ring is replaced with an imidazole ring.
  • Impact : The imidazole core has different hydrogen-bonding and π-π stacking capabilities, which could shift activity toward different biological targets (e.g., kinases vs. GPCRs).
  • Molecular Weight : 399.27 g/mol .

Functional Group Replacements

2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-amine
  • Structural Difference : The 4-methylphenyl group is replaced with an amine (-NH₂).
  • This modification is often explored in prodrug development .

Key Takeaways

Substituent Effects : Fluorine and CF₃ groups enhance lipophilicity and target affinity, while methoxy or amine groups improve solubility.

Core Modifications : Replacing triazole with imidazole shifts biological activity profiles.

Synthetic Advances : Microwave and solid-state methods improve efficiency and sustainability .

Biological Activity

9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A naphthyridine core
  • Two trifluoromethyl groups
  • A 4-methylphenyl substituent

This unique arrangement contributes to its biological activity and potential therapeutic effects.

Research indicates that compounds related to naphthyridines often exhibit various biological activities through multiple mechanisms. For instance:

  • Inhibition of Kinases : The compound has been studied for its ability to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cellular stress pathways. Inhibition of this pathway may lead to reduced inflammation and improved outcomes in diseases like arthritis .
  • Anticancer Properties : Similar naphthyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and interfering with cell cycle progression .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits p38 MAPK activity leading to reduced cytokine production and inflammation.
Anticancer Induces apoptosis in cancer cells and inhibits cell proliferation in various cancer types.
Neuroprotective Potential protective effects against neurodegenerative conditions through modulation of signaling pathways.

Case Studies and Research Findings

  • Anti-inflammatory Efficacy :
    A study demonstrated that a related compound significantly reduced tumor necrosis factor-alpha (TNF-α) levels in a rat model of arthritis, suggesting that this compound may exhibit similar effects .
  • Cytotoxicity Against Cancer Cells :
    In vitro studies have shown that derivatives of naphthyridines possess significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 10 to 15 μg/mL . This suggests that the compound may also have potential as an anticancer agent.
  • Neuroprotective Effects :
    Preliminary studies indicate that naphthyridine derivatives could offer neuroprotective benefits by modulating oxidative stress pathways and enhancing neuronal survival under stress conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research conducted on multicellular spheroids demonstrated that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Anti-inflammatory Properties
The compound's structure suggests it may interact with inflammatory pathways, particularly through modulation of the p38 MAPK pathway. This pathway is crucial in the regulation of inflammatory responses, making it a target for conditions such as chronic obstructive pulmonary disease (COPD). Compounds that inhibit p38 MAPK have shown promise in reducing inflammation and could be developed further for therapeutic use .

Neuropharmacology

Cognitive Enhancement
Research indicates that certain derivatives of naphthyridine compounds can enhance cognitive functions. They may act as modulators of neurotransmitter systems, which are essential for memory and learning processes. The potential application in treating neurodegenerative diseases such as Alzheimer's is being explored due to their ability to cross the blood-brain barrier and exert neuroprotective effects .

Antimicrobial Activity

Broad-spectrum Antimicrobial Properties
Compounds similar to 9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine have shown promising antimicrobial activity against various bacterial strains. The trifluoromethyl groups are known to enhance lipophilicity and bioactivity, which can be crucial for developing new antibiotics amid rising resistance to existing drugs .

Agricultural Applications

Pesticide Development
The unique chemical structure also provides avenues for agricultural applications as potential pesticides or herbicides. Research into related compounds has suggested effectiveness against specific pests while maintaining low toxicity to non-target organisms. This dual functionality can lead to more sustainable agricultural practices by reducing reliance on traditional chemical pesticides .

Data Summary

Application Area Potential Benefits Research Findings
Medicinal ChemistryAnticancer activitySignificant cytotoxic effects on cancer cell lines; induction of apoptosis .
NeuropharmacologyCognitive enhancementModulation of neurotransmitter systems; potential neuroprotective effects .
Antimicrobial ActivityBroad-spectrum efficacy against bacteriaEnhanced bioactivity due to trifluoromethyl groups; effective against resistant strains .
Agricultural ApplicationsDevelopment of new pesticidesEffective against specific pests; low toxicity to non-target organisms .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine?

The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting substituted benzaldehydes with triazole precursors under reflux conditions. For example, 4-amino-triazole derivatives can react with 4-methylbenzaldehyde in ethanol with glacial acetic acid as a catalyst, followed by reflux and solvent evaporation . Microwave-assisted synthesis has also been reported to enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining yields of ~75-85% .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the aromatic proton environment and trifluoromethyl groups.
  • FT-IR : Peaks at ~1,350–1,100 cm⁻¹ confirm C-F stretches.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 469.12) .
  • X-ray crystallography : Resolves structural ambiguities, such as the orientation of the 4-methylphenyl substituent .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often includes:

  • Antimicrobial assays : Disk diffusion or microdilution against S. aureus and E. coli.
  • Enzyme inhibition : α-Glucosidase or topoisomerase I inhibition assays at 10–100 µM concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How do microwave conditions optimize the synthesis of this compound, and what parameters require careful control?

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. Key parameters:

  • Temperature : Maintained at 120–150°C to prevent decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve microwave absorption.
  • Catalyst : FeCl₃·6H₂O in solid-state reactions increases yield by 15–20% compared to conventional heating .
  • Reaction time : Reduced from 4–6 hours to 20–30 minutes, minimizing side products like hydrolyzed triazoles .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Solubility issues : Use DMSO co-solvents (<1% v/v) to improve aqueous solubility without cytotoxicity.
  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Structural analogs : Compare activity of derivatives (e.g., 4-bromophenyl vs. 4-methylphenyl substituents) to isolate substituent effects .

Q. How do fluorinated substituents influence the compound’s pharmacokinetic properties?

  • Metabolic stability : Trifluoromethyl groups reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life.
  • Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability.
  • Target binding : Fluorine’s electronegativity strengthens hydrogen bonding with enzyme active sites (e.g., α-glucosidase) .

Q. What computational methods aid in predicting SAR for derivatives of this compound?

  • Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with targets like topoisomerase I (PDB: 1T8I).
  • QSAR models : Use Hammett constants (σ) for substituents to correlate electronic effects with bioactivity .
  • Molecular dynamics : Simulate trifluoromethyl group dynamics in binding pockets over 100-ns trajectories .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous media be addressed during biological testing?

  • Formulation : Use cyclodextrin-based encapsulation (e.g., HP-β-CD) to enhance solubility up to 10-fold.
  • Prodrug design : Introduce phosphate or acetyl groups hydrolyzable in vivo .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

  • HPLC-MS : Employ C18 columns with 0.1% formic acid in acetonitrile/water gradients. Detect impurities at <0.1% levels.
  • SPE cleanup : Oasis HLB cartridges remove polar byproducts prior to analysis .

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